![molecular formula C12H14ClNO2 B5148610 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B5148610.png)
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide, also known as C646, is a small molecule inhibitor that is commonly used in scientific research. This compound has gained popularity due to its ability to inhibit the activity of histone acetyltransferase (HAT) enzymes, which play a crucial role in gene expression and transcription.
Mechanism of Action
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide inhibits the activity of HAT enzymes by binding to the active site of the enzyme. This prevents the enzyme from adding acetyl groups to histones, which can alter gene expression and transcription.
Biochemical and Physiological Effects:
The inhibition of HAT enzymes by 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide can have various biochemical and physiological effects. For example, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to inhibit the growth of cancer cells by altering gene expression and transcription. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to improve insulin sensitivity and glucose metabolism in mice, which can be useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide in lab experiments is its ability to selectively inhibit HAT enzymes, which can be useful in studying various biological processes. However, one limitation of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide in scientific research. For example, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide could be used to study the role of HAT enzymes in various biological processes, such as development, aging, and disease. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide could be used in combination with other inhibitors to study the interactions between different enzymes and pathways. Finally, the development of more selective and potent HAT inhibitors could further improve our understanding of gene expression and transcription.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 2-methoxyethylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with acryloyl chloride to form 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide is widely used in scientific research due to its ability to inhibit the activity of HAT enzymes. HAT enzymes play a crucial role in gene expression and transcription by adding acetyl groups to histones, which can activate or repress gene expression. By inhibiting the activity of HAT enzymes, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide can alter gene expression and transcription, which can be useful in studying various biological processes.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10/h2-7H,8-9H2,1H3,(H,14,15)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIEAJZBCJFSY-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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